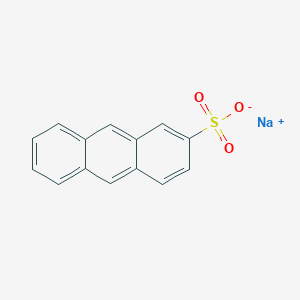

Sodium anthracene-2-sulfonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16106-40-4 |

|---|---|

Molecular Formula |

C14H9NaO3S |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

sodium;anthracene-2-sulfonate |

InChI |

InChI=1S/C14H10O3S.Na/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;/h1-9H,(H,15,16,17);/q;+1/p-1 |

InChI Key |

XGQPUSJLJAPLGH-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Anthracene 2 Sulfonate and Its Functionalized Derivatives

General Strategies for the Synthesis of Anthracene (B1667546) Sulfonates

The introduction of a sulfonate group onto the anthracene framework is typically achieved through electrophilic aromatic substitution, specifically sulfonation. The regioselectivity of this reaction is highly dependent on the reaction conditions, such as temperature and the nature of the sulfonating agent.

A common approach involves the use of concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). For instance, the sulfonation of naphthalene (B1677914), a related polycyclic aromatic hydrocarbon, demonstrates that reacting with sulfuric acid at a lower temperature (around 80°C) predominantly yields naphthalene-1-sulfonic acid, whereas a higher temperature (around 120°C) favors the formation of naphthalene-2-sulfonic acid. iptsalipur.org This principle of kinetic versus thermodynamic control is a key consideration in the selective synthesis of anthracene sulfonates.

The synthesis of the anthracene core itself can be accomplished through various methods, with the Haworth synthesis being a notable example. This process typically involves the Friedel-Crafts acylation of a benzene (B151609) ring with phthalic anhydride (B1165640) to form o-benzoylbenzoic acid, which is then cyclized using concentrated sulfuric acid to yield anthraquinone (B42736). Subsequent reduction can then lead to the anthracene scaffold. iptsalipur.org Once the anthracene core is obtained, sulfonation can be carried out.

Another strategy involves the sulfonation of anthraquinone, a derivative of anthracene. While this yields anthraquinone sulfonic acids, these can sometimes be chemically modified to the desired anthracene sulfonate. For example, sulfonation of anthraquinone can produce anthraquinone-2-sulfonic acid. cymitquimica.com The presence of substituents already on the anthracene ring will direct the position of the incoming sulfonate group, a factor that is crucial in multi-step synthetic sequences.

Preparation of Specific Anthracene-2-sulfonate Derivatives

The functionalization of the anthracene-2-sulfonate core at the 9 and 10 positions dramatically influences its properties. The following sections detail the synthesis of two such important derivatives.

Sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) is a valuable water-soluble fluorescent probe. researchgate.net Its synthesis commences with the bromination of anthracene. A suspension of anthracene in a solvent like carbon tetrachloride is treated with bromine. orgsyn.org This reaction proceeds readily to yield 9,10-dibromoanthracene (B139309).

The subsequent step is the sulfonation of the 9,10-dibromoanthracene intermediate. This is followed by conversion to the sodium salt to enhance water solubility. The final product, sodium 9,10-dibromoanthracene-2-sulfonate, is useful in organic synthesis and for studying chemiexcitation processes. cymitquimica.comresearchgate.net

Table 1: Synthesis of Sodium 9,10-Dibromoanthracene-2-sulfonate

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Anthracene | Bromine, Carbon Tetrachloride | 9,10-Dibromoanthracene |

| 2 | 9,10-Dibromoanthracene | Sulfonating agent (e.g., H₂SO₄/SO₃) | 9,10-Dibromoanthracene-2-sulfonic Acid |

| 3 | 9,10-Dibromoanthracene-2-sulfonic Acid | Sodium Hydroxide or Sodium Carbonate | Sodium 9,10-Dibromoanthracene-2-sulfonate |

Sodium 9,10-diphenylanthracene-2-sulfonate (DPAS) is another important derivative, particularly for applications in photochemical upconversion. acs.org The synthesis of this compound starts with 9,10-diphenylanthracene (B110198) (DPA). The preparation of DPA itself can be achieved through various organic reactions, often involving Grignard reagents or Suzuki coupling reactions to attach the phenyl groups to the anthracene core.

Once DPA is synthesized, the sulfonation is carried out, followed by neutralization to form the sodium salt, yielding the water-soluble sodium 9,10-diphenylanthracene-2-sulfonate. researchgate.netacs.org This compound has been utilized in studies of electrogenerated chemiluminescence in aqueous media. acs.org

Table 2: Synthesis of Sodium 9,10-Diphenylanthracene-2-sulfonate

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Anthracene derivative (e.g., 9,10-dibromoanthracene) | Phenylboronic acid, Palladium catalyst (Suzuki coupling) or Phenylmagnesium bromide (Grignard reaction) | 9,10-Diphenylanthracene |

| 2 | 9,10-Diphenylanthracene | Sulfonating agent (e.g., H₂SO₄/SO₃) | 9,10-Diphenylanthracene-2-sulfonic Acid |

| 3 | 9,10-Diphenylanthracene-2-sulfonic Acid | Sodium Hydroxide or Sodium Carbonate | Sodium 9,10-Diphenylanthracene-2-sulfonate |

Exploration of Multi-step Synthetic Routes for Tailored Anthracene Structures

The creation of complex anthracene-based molecules often necessitates multi-step synthetic pathways. solubilityofthings.com These routes allow for the precise placement of various functional groups, leading to materials with highly specific properties. For example, the synthesis of certain anthraquinone derivatives, which are structurally related to anthracenes, can involve several steps. evitachem.com

A key strategy in multi-step synthesis is the use of protecting groups. utdallas.edu In the context of anthracene chemistry, a reactive functional group on the anthracene core can be temporarily blocked or "protected" to allow for a chemical reaction to occur at another site. After the reaction, the protecting group is removed to restore the original functionality. This approach provides chemists with greater control over the synthetic outcome.

Furthermore, modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, have revolutionized the synthesis of anthracene scaffolds. frontiersin.org Techniques like the Heck coupling reaction have been employed to functionalize 9,10-dibromoanthracene with various substituents, creating a diverse library of anthracene derivatives. researchgate.net These advanced methods offer efficiency and selectivity that are often challenging to achieve with traditional synthetic approaches.

Anthracene-2-sulfonate as a Versatile Building Block in Complex Molecular Architectures

Arenesulfonate derivatives, including anthracene-2-sulfonate, are recognized as versatile building blocks in organic synthesis. acs.org The sulfonate group imparts water solubility, a desirable property for biological applications and certain industrial processes. Beyond this, the anthracene core itself is a key component in the construction of larger, π-conjugated systems.

For instance, anthracenetetrones, which can be synthesized from dihydroxy-9,10-anthraquinones, are valuable building blocks for creating π-conjugated small molecules and polymers. tandfonline.com The synthetic accessibility of sulfonated anthracenes and their derivatives makes them attractive starting materials for these more complex structures. The ability to functionalize the anthracene-2-sulfonate core at various positions allows for the tuning of electronic and optical properties, making these compounds integral to the design of novel materials for electronics and photonics. solubilityofthings.com

Spectroscopic and Photophysical Characterization of Sodium Anthracene 2 Sulfonate Systems

Fluorescence Characteristics of Sodium Anthracene-2-sulfonate Derivatives

The fluorescence properties of anthracene (B1667546) sulfonates are a subject of significant interest due to their potential applications as fluorescent probes and in light-emitting systems. The position and nature of substituents on the anthracene core play a crucial role in determining their photophysical behavior.

This compound (AS) and its derivatives exhibit distinct fluorescence characteristics. In aqueous solutions, anthracene-2-sulfonate typically shows a nearly structureless fluorescence spectrum. cdnsciencepub.com The maximum of its emission band has been observed at approximately 415 nm. psu.edu

A well-studied derivative, sodium 9,10-diphenylanthracene-2-sulfonate (DPAS), is noted for its high fluorescence efficiency, with a quantum yield (Φ) reported to be 0.87. acs.org Its peak emission occurs at a slightly longer wavelength of 428 nm. acs.org The introduction of two phenyl groups at the 9 and 10 positions significantly enhances the quantum yield, making DPAS a strong blue emitter.

More complex derivatives have been synthesized for specific applications. For instance, sodium-TIPS-anthracene-2-sulfonate (TIPS-AnS), where TIPS stands for triisopropylsilyl, shows emission peaks at 442 nm, 476 nm, and 501 nm in cyclohexane. semanticscholar.org In a Triton X-100 surfactant environment, its fluorescence emission spectrum is recorded with a peak at 478 nm. semanticscholar.org Another derivative, 9,10-dibromoanthracene-2-sulfonate (DBAS), is utilized as a triplet-energy reporter that emits light upon receiving energy from a triplet-state source. nih.gov

The following table summarizes the key photophysical properties of selected this compound derivatives.

| Compound Name | Abbreviation | Peak Emission (λem) | Quantum Yield (Φ) | Solvent/Medium |

| This compound | AS | ~415 nm | - | Aqueous |

| Sodium 9,10-diphenylanthracene-2-sulfonate | DPAS | 428 nm | 0.87 | Aqueous |

| Sodium-TIPS-anthracene-2-sulfonate | TIPS-AnS | 478 nm | - | Triton X-100 |

| Sodium-TIPS-anthracene-2-sulfonate | TIPS-AnS | 442, 476, 501 nm | - | Cyclohexane |

The photoluminescence properties of anthracene sulfonates are highly dependent on the position and number of the sulfonate (–SO₃⁻) groups, as well as other substituents attached to the anthracene skeleton. cdnsciencepub.comresearchgate.net Studies comparing anthracene-1-sulphonate (1-AS) and anthracene-2-sulphonate (2-AS) in aqueous solution reveal differences in their fluorescence spectra. While 2-AS exhibits a nearly structureless emission, 1-AS shows a completely structureless spectrum, which suggests the formation of an exciplex between the excited 1-AS and water molecules. cdnsciencepub.com

The position of the sulfonate group also affects the rates of non-radiative decay. The summation of non-radiative decay constants has been found to increase in the series: 1-AS < 2-AS < 1,5-AS << 1,8-AS. cdnsciencepub.comcdnsciencepub.com The significantly higher non-radiative decay constant for anthracene-1,8-disulphonate is attributed to a distortion in the molecular geometry caused by the steric hindrance of two bulky sulfonate groups on the same side of the anthracene core. cdnsciencepub.comcdnsciencepub.com

Beyond the sulfonate groups, other substituents have a profound impact. The introduction of electron-donating groups like methoxy (B1213986) (–OCH₃) or electron-withdrawing groups like diphenylphosphoryl (–P(=O)Ph₂) can tune the electronic properties and, consequently, the emission characteristics. cymitquimica.comnih.gov For example, sodium 9,10-dimethoxyanthracene-2-sulfonate (B1230190) is used as a fluorescent probe, with its electronic properties influenced by the methoxy groups. cymitquimica.com The addition of bulky groups like triisopropylsilyl (TIPS) can prevent π–π stacking, which often leads to higher fluorescence quantum yields in the solid state. nih.gov The chemical structure and location of substituents ultimately determine the electron balance of the aromatic system, which dictates the wavelengths of light absorption and emission. researchgate.net

Chemiluminescence Phenomena Associated with Sulfonated Anthracene Emitters

Sulfonated anthracene derivatives, particularly those with high fluorescence quantum yields, are effective emitters in chemiluminescence and electrogenerated chemiluminescence (ECL) systems.

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. Sodium 9,10-diphenylanthracene-2-sulfonate (DPAS) has been a compound of particular interest for aqueous ECL studies due to its high fluorescence efficiency and blue emission. acs.org

The ECL of DPAS has been demonstrated through an oxidative-reduction mechanism, often employing tri-n-propylamine (TPrA) as a coreactant. acs.orgacs.org The process is initiated by the electrochemical oxidation of both DPAS and TPrA at the electrode surface. The oxidized TPrA undergoes deprotonation to form a strongly reducing intermediate (TPrA•). This intermediate then reacts with the oxidized DPAS (DPAS•⁺) in a homogeneous electron-transfer reaction, generating the excited singlet state of DPAS (¹DPAS*), which subsequently emits a photon upon relaxation to the ground state. acs.orgacs.org This process results in a characteristic blue ECL emission. acs.org

A reductive-oxidation ECL scheme has also been reported for DPAS using persulfate (S₂O₈²⁻) as a coreactant in a mixture of acetonitrile (B52724) and water. In this mechanism, the reduction of S₂O₈²⁻ generates the sulfate (B86663) radical (SO₄•⁻), a powerful oxidizing agent, which then reacts to form the excited state of DPAS. acs.org

The following table summarizes the key features of reported ECL systems involving a sulfonated anthracene emitter.

| Emitter | Coreactant | ECL Mechanism | Solvent |

| Sodium 9,10-diphenylanthracene-2-sulfonate (DPAS) | Tri-n-propylamine (TPrA) | Oxidative-Reduction | Aqueous |

| Sodium 9,10-diphenylanthracene-2-sulfonate (DPAS) | Persulfate (S₂O₈²⁻) | Reductive-Oxidation | Acetonitrile-Water |

Investigations into Energy Transfer Processes

Energy transfer processes are fundamental to the operation of many photophysical systems. In the context of sulfonated anthracenes, triplet-triplet annihilation is a key mechanism for applications in photon upconversion.

Triplet-triplet annihilation (TTA) is an upconversion process where two low-energy triplet excitons on annihilator molecules interact to generate one higher-energy singlet exciton (B1674681), which then produces upconverted fluorescence. acs.orgrsc.org This mechanism is highly attractive for applications like solar energy harvesting because it can be efficient even at low, non-coherent light intensities. acs.org While many TTA systems operate in solution, developing efficient solid-state systems is a major research goal. acs.org

Sulfonated anthracene derivatives have been successfully employed as annihilators in solid-state TTA upconversion (TTA-UC) systems. A notable example is the development of a new anionic annihilator, sodium-TIPS-anthracene-2-sulfonate (TIPS-AnS). rsc.orgchalmers.se This molecule has been incorporated into recyclable bioplastic films made of gelatin, along with a sensitizer (B1316253) dye and a surfactant. rsc.orgchalmers.se In these films, the fluidity of the local environment and the oxygen-blocking nature of the gelatin matrix allow for efficient diffusion and interaction of the triplet-excited chromophores. rsc.org

One such system, pairing TIPS-AnS with a palladium-porphyrin (PdTPBP) sensitizer, demonstrated a record red-to-blue TTA-UC quantum yield of 8.5% in air, converting light from 633 nm to an emission peak at 478 nm. rsc.org The general TTA-UC process in these systems involves:

The sensitizer absorbs a low-energy photon and forms a triplet state via intersystem crossing.

The triplet energy is transferred from the sensitizer to the annihilator (TIPS-AnS) via a Dexter-type electron exchange.

Two triplet-excited annihilator molecules diffuse and collide, undergoing TTA to create one ground-state annihilator and one singlet-excited annihilator.

The singlet-excited annihilator relaxes to the ground state, emitting a high-energy, upconverted photon. rsc.org

The development of such solid-state systems based on sulfonated anthracenes represents a significant step towards practical applications for TTA-UC technology. rsc.orgresearchgate.net

Chemiexcitation Studies with Anthracene-2-sulfonate Probes

Derivatives of this compound, specifically sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) and sodium 9,10-diphenylanthracene-2-sulfonate (DPAS), have been synthesized and utilized as water-soluble fluorescence probes for chemiexcitation studies. researchgate.net These probes are particularly valuable for detecting and quantifying electronically excited species, such as triplet states, that are generated in chemical reactions in aqueous environments.

A key application of these probes is in the study of triplet acetone (B3395972) generated from the thermolysis of tetramethyl-1,2-dioxetane (TMD). researchgate.net The thermal decomposition of TMD produces two molecules of acetone, one of which is in an excited triplet state. researchgate.net Triplet states are typically poor emitters of light. However, DBAS can act as a triplet-state reporter by accepting energy from the excited triplet acetone. This energy transfer excites DBAS to a higher triplet state, which then undergoes intersystem crossing to the first excited singlet state (S1), leading to efficient fluorescence. researchgate.net This process allows for the sensitive detection of the non-luminescent triplet acetone.

In biological contexts, these probes have been instrumental in investigating "dark" DNA damage, where electronically excited states are created chemically rather than by UV radiation. nih.gov For instance, studies have shown that UVA-irradiated melanocytes can generate ultra-weak chemiluminescence for hours after the initial exposure, indicating the persistent presence of excited species. nih.gov By permeabilizing these cells and introducing DBAS, the weak signal from triplet carbonyls can be amplified by several orders of magnitude, allowing for detailed study. nih.govresearchmap.jp This has led to the understanding that reactive oxygen and nitrogen species can create dioxetane intermediates on melanin (B1238610), which upon thermal cleavage, generate an excited triplet-state carbonyl capable of transferring its energy to DNA and causing damage. nih.gov

The quenching of DBAS luminescence has been used as a method to screen for compounds that can deactivate these harmful triplet states. researchgate.net For example, sorbate (B1223678) ions have been shown to quench triplet acetone with a rate constant approaching the diffusion-controlled limit. researchgate.net This methodology is crucial for identifying potential protective agents against "carbonyl stress," a condition implicated in various pathologies. cuny.edu

The table below summarizes key findings from chemiexcitation studies using anthracene-2-sulfonate probes.

| Probe | Studied System | Key Finding | Reference |

| Sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) | Thermolysis of tetramethyl-1,2-dioxetane (TMD) in water | Used as a triplet-state reporter to detect triplet acetone. The lifetime of triplet acetone in water was determined to be 13 ± 2 µs. | researchgate.net |

| Sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) | UVA-irradiated melanocytes | Enhanced the detection of ultra-weak chemiluminescence from triplet carbonyls, demonstrating their generation for hours post-irradiation. | nih.govresearchmap.jp |

| Sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) | Oxidation of synthetic melanin by peroxynitrite or horseradish peroxidase/H2O2 | Indicated the presence of electronically excited triplet states through luminescence, linking melanin oxidation to the generation of species that can damage DNA. | researchmap.jp |

| Sodium 9,10-diphenylanthracene-2-sulfonate (DPAS) | Thermolysis of tetramethyl-1,2-dioxetane (TMD) in water | Along with DBAS, used to determine that the kinetic parameters of TMD thermolysis and the yields of singlet and triplet acetone in water are comparable to those in organic solvents. | researchgate.net |

Time-Resolved Spectroscopic Studies of Excited States

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of excited states in molecules like this compound and its derivatives. These studies provide detailed information on the lifetimes, decay pathways, and interactions of transient species that are formed upon photoexcitation.

For sodium 9,10-dibromoanthracene-2-sulfonate (DBAS), time-resolved fluorescence decay measurements have been employed to determine the lifetime of other excited species through energy transfer. researchgate.net By using the time-correlated single-photon counting technique, the fluorescence decay of DBAS, excited via energy transfer from triplet acetone, was measured. This experiment allowed for the calculation of triplet acetone's lifetime in an aqueous solution. researchgate.net

In the context of photon upconversion, a derivative, sodium TIPS-anthracene 2-sulfonate, has been studied using nanosecond time-resolved emission spectroscopy. rsc.org These investigations are crucial for understanding the kinetics of triplet-triplet annihilation processes. The fluorescence lifetime (τf) and fluorescence quantum yield (Φf) of this derivative in a specific medium were determined to be 7.1 ns and 89%, respectively. rsc.org Such high quantum yields are indicative of an efficient emitter. Picosecond time-resolved excited state absorption spectroscopy has also been utilized to study the evolution and lifetime of photochromic states in other anthracene-based systems, revealing the formation of metastable twisted states within picoseconds after excitation. tudublin.ie

Studies on 9,10-anthraquinone-2-sulfonate, a related compound, using laser flash photolysis have identified the transient absorptions of its excited triplet state. acs.org These transient spectroscopic methods are essential for elucidating the mechanisms of photoreduction and other photochemical reactions involving these compounds. acs.org

The table below presents selected time-resolved spectroscopic data for anthracene-2-sulfonate derivatives.

| Compound/System | Spectroscopic Technique | Measured Parameter | Value | Reference |

| Triplet acetone with DBAS | Time-Correlated Single-Photon Counting | Lifetime of triplet acetone in water | 13 ± 2 µs | researchgate.net |

| Sodium TIPS-anthracene 2-sulfonate in TXr | Time-Resolved Emission Spectroscopy | Fluorescence Lifetime (τf) | 7.1 ns | rsc.org |

| Sodium TIPS-anthracene 2-sulfonate in TXr | Relative Quantum Yield Measurement | Fluorescence Quantum Yield (Φf) | 89% | rsc.org |

| Substituted bianthrone | Picosecond Time-Resolved Excited State Absorption | Evolution time of transient absorption at 700 nm | ~10 ps | tudublin.ie |

Photochemical Reactivity and Mechanistic Investigations of Sodium Anthracene 2 Sulfonate

Mechanisms of Photodimerization of Anthracene-2-sulfonate

The photodimerization of anthracene (B1667546) and its derivatives is a classic example of a [4+4] photocycloaddition reaction. mdpi.com This process is initiated by the absorption of a photon by an anthracene-2-sulfonate (AS) molecule in its ground state (S₀), elevating it to an excited singlet state (S₁). mdpi.compsu.edu The reaction then proceeds through the interaction of this excited molecule with a ground-state AS molecule. psu.edu This interaction can lead to the formation of a dimer, where two anthracene moieties are linked together. mdpi.com

The photodimerization of anthracene derivatives can yield a mixture of different stereoisomers, resulting from head-to-tail and syn/anti configurations. psu.edu The specific products formed and the rate of the reaction are highly dependent on the conditions under which the reaction occurs. psu.edursc.org

The kinetics of the photodimerization of anthracene-2-sulfonate are profoundly influenced by the surrounding chemical environment. The presence of host molecules, such as cyclodextrins (CDs), can significantly promote the reaction rate by pre-organizing the anthracene-2-sulfonate molecules into a favorable orientation for dimerization. psu.edursc.org

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules, like anthracene-2-sulfonate, in aqueous solutions. psu.edu The size of the cyclodextrin (B1172386) cavity plays a crucial role in determining the stoichiometry of the resulting inclusion complex and, consequently, the photodimerization outcome.

For instance, studies have shown that in the presence of β-cyclodextrin (β-CD), anthracene-2-sulfonate predominantly forms a 2:2 inclusion complex (two AS molecules within two β-CD cavities). psu.edursc.org This pre-association in a face-to-face arrangement within the cyclodextrin dimer significantly accelerates the photodimerization process. In contrast, α-cyclodextrin, which has a smaller cavity, does not facilitate this 2:2 complex formation and thus does not affect the dimerization rate. psu.edu Similarly, γ-cyclodextrin can form a 1:2 complex (one AS molecule in two CD cavities), which also influences the reaction. psu.edu

The complexation and subsequent photodimerization are also sensitive to the pH of the medium. In neutral and alkaline media, only β-per-6-aminocyclodextrin (β-PACD) effectively forms the 2:2 inclusion complex required for enhanced dimerization. However, in sufficiently acidic conditions, α-, β-, and γ-PACDs can all form inclusion complexes, benefiting from electrostatic interactions, which in turn affects the photodimerization rates. psu.edursc.org

| Host Molecule | Complex Stoichiometry (Host:AS) | Effect on Photodimerization | Reference |

| α-Cyclodextrin | No significant complexation | No effect on rate | psu.edu |

| β-Cyclodextrin | 2:2 | Rapid dimerization | psu.edu |

| γ-Cyclodextrin | 1:2 | Promotes dimerization | psu.edu |

| β-PACD (Neutral/Alkaline) | 2:2 | Promotes dimerization | psu.edursc.org |

| α, β, γ-PACD (Acidic) | Forms inclusion complexes | Promotes dimerization | psu.edursc.org |

Photochemical Transformations and Reactive Intermediate Formation

Beyond dimerization, anthracene sulfonates can undergo other photochemical transformations, particularly in the presence of oxygen and other reactive species. When irradiated, especially in aqueous solutions containing a photocatalyst like titanium dioxide (TiO₂), these compounds can degrade into smaller molecules. For the related isomer, sodium anthracene-1-sulfonate, irradiation in oxygen-saturated TiO₂ suspensions leads to the formation of products such as phthalic and salicylic (B10762653) acids. researchgate.net

The initial step in these transformations often involves the formation of reactive intermediates. Upon photoexcitation, a considerable weakening of the C-S bond in the anthracene sulfonate molecule can occur. researchgate.net This may lead to the splitting of the sulfonate group and the formation of an anthracenyl radical and a sulfonyl radical . For anthracene-1-sulfonate, the formation of the anthracene-1-sulphonyl radical has been proposed. researchgate.net

In the presence of oxygen, the excited anthracene molecule can also facilitate the formation of Reactive Oxygen Species (ROS) , such as superoxide (B77818) radicals (O₂⁻) and highly reactive hydroxyl radicals (•OH). scirp.orgnih.gov These ROS can then attack the anthracene ring, leading to a cascade of oxidative degradation reactions. nih.gov A major class of photomodification products formed from anthracenes are anthraquinones . nih.gov The formation of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, an anthraquinone (B42736) derivative, is a key transformation product. In the absence of oxygen, UV irradiation of anthracene derivatives typically leads to dimers, while in the presence of oxygen, endoperoxides are formed. scirp.org These endoperoxides are thermally and photochemically reactive and can decompose to regenerate the original hydrocarbon and singlet oxygen, or break down to form biradicals. scirp.org

| Condition | Intermediate/Product | Reference |

| UV Irradiation in degassed solution | Dimer | scirp.org |

| UV Irradiation in presence of O₂ | Endoperoxide | scirp.org |

| UV Irradiation in O₂-saturated TiO₂ (for 1-isomer) | Anthracene-1-sulphonyl radical, Phthalic acid, Salicylic acid | researchgate.net |

| Photoexcitation | Weakened C-S bond | researchgate.net |

| Presence of O₂ | Superoxide radicals, Hydroxyl radicals, Anthraquinones | scirp.orgnih.gov |

Light-Induced Chemical Reactions involving Anthracene Sulfonates

The photochemical reactivity of anthracene sulfonates extends to a range of light-induced reactions. The generation of ROS by photoexcited anthracene sulfonates is a key mechanism of their phototoxicity. nih.gov The process involves the excited triplet state of the anthracene derivative transferring energy or electrons to ground-state triplet oxygen (³O₂) to form ROS. nih.gov

The efficiency of these photochemical reactions can be influenced by the presence of inorganic ions. For example, the presence of chloride ions has been shown to enhance the production of ROS by some anthracene derivatives, a phenomenon attributed in part to a heavy-atom effect. nih.gov

Furthermore, related compounds like anthraquinone-2-sulfonate (AQ2S) are known to act as triplet sensitizers. Upon irradiation, the triplet state of AQ2S can react with water, leading to its phototransformation. researchgate.net The quantum yield of this photolysis can vary with the concentration of the substrate, suggesting that at higher concentrations, a reaction between the excited triplet-state and a ground-state molecule becomes significant. researchgate.net This self-sensitized reaction pathway highlights the complex concentration-dependent nature of the photochemistry of these compounds. researchgate.net The photochemical reactions of AQ2S in aqueous solutions can also lead to reduction and hydroxylation, forming various hydroxy derivatives. rsc.org

Supramolecular Assemblies and Host Guest Chemistry of Sodium Anthracene 2 Sulfonate

Inclusion Complexation of Anthracene-2-sulfonate with Cyclodextrins

Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a variety of guest molecules in aqueous solutions. benthamopenarchives.com The inclusion of anthracene-2-sulfonate (AS) within the cyclodextrin (B1172386) cavity is a well-studied phenomenon, driven by a combination of forces that lead to specific stoichiometries and structures.

The stoichiometry of the inclusion complexes formed between anthracene-2-sulfonate and cyclodextrins is highly dependent on the size of the cyclodextrin cavity and the experimental conditions, such as pH. psu.edu Studies have identified both 1:1 and 2:2 host-guest complexes.

Unmodified β-cyclodextrin and γ-cyclodextrin are known to form 2:2 inclusion complexes with anthracene-2-sulfonate. psu.eduuni-saarland.de In these arrangements, two cyclodextrin molecules encapsulate two anthracene-2-sulfonate guests. This formation facilitates the photodimerization of the anthracene (B1667546) moiety. psu.eduuni-saarland.de In contrast, the smaller α-cyclodextrin does not significantly promote this reaction, indicating its cavity is not suitable for forming the necessary 2:2 complex. psu.edu

The use of modified cyclodextrins, such as per-6-aminocyclodextrins (PACDs), introduces additional binding sites and alters the complexation behavior. psu.edu In neutral or alkaline environments, only the β-PACD derivative forms a 2:2 inclusion complex with AS. psu.edu However, under sufficiently acidic conditions, which protonate the amino groups, all α-, β-, and γ-PACDs are capable of forming inclusion complexes, highlighting the crucial role of electrostatic interactions. psu.edu Spectroscopic evidence, including UV, fluorescence, and circular dichroism, has been instrumental in characterizing these complexes. psu.edu The formation of a 2:2 dimer is often indicated by exciton (B1674681) coupling in the circular dichroism spectrum. psu.edu

| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Conditions/Notes |

| β-Cyclodextrin | Anthracene-2-sulfonate | 2:2 | Promotes photodimerization. psu.edu |

| γ-Cyclodextrin | Anthracene-2-sulfonate | 2:2 | Results in rapid photodimerization. psu.eduuni-saarland.de |

| α-Cyclodextrin | Anthracene-2-sulfonate | No significant complexation | Smaller cavity size prevents effective inclusion for dimerization. psu.edu |

| β-Per-6-aminocyclodextrin (β-PACD) | Anthracene-2-sulfonate | 2:2 | In neutral and alkaline media. psu.edu |

| α-, β-, γ-Per-6-aminocyclodextrins (PACDs) | Anthracene-2-sulfonate | Complex formation | Occurs in sufficiently acidic media. psu.edu |

This table summarizes the observed stoichiometries for inclusion complexes between various cyclodextrins and anthracene-2-sulfonate under different conditions.

The stability of anthracene-2-sulfonate inclusion complexes is governed by a balance of several non-covalent interactions. The primary driving force for inclusion into the cyclodextrin cavity is the hydrophobic effect, where the aromatic anthracene moiety is shielded from the aqueous environment.

In the case of modified cyclodextrins like PACDs, electrostatic interactions become a dominant stabilizing factor. psu.edu In acidic solutions, the protonated ammonium (B1175870) groups on the primary face of the PACD molecule can interact favorably with the anionic sulfonate group of the guest. psu.edu This electro-attractive interaction significantly enhances the binding affinity and stability of the complex. psu.edu

Furthermore, stacking interactions between the aromatic rings of the anthracene guests play a critical role, particularly in the formation of 2:2 complexes. psu.edu Within the dimer, the two anthracene molecules are held together by these π-π stacking forces, which, in combination with the electrostatic attractions between the sulfonate and ammonium groups, lend greater stability to the 2:2 complex compared to a 1:1 complex. psu.edu The most plausible structure for the β-PACD-AS complex involves this paired arrangement, where two monomeric 1:1 units are associated. psu.edu

Strategies for Self-Assembly of Anthracene-based Metallacycles

Coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined supramolecular architectures from metal ions and organic ligands. Anthracene derivatives are attractive components for these assemblies due to their rigid structure and unique photophysical properties.

The rational design of anthracene-based metallacycles relies on the precise geometric and chemical information encoded in the constituent building blocks. A common approach involves a three-component self-assembly strategy, combining a metal acceptor, a ditopic N-donor ligand, and an ancillary ligand. nih.gov

For instance, a highly twisted organoplatinum metallacycle was successfully prepared by reacting a 90° Pt(II) acceptor (cis-(PEt₃)₂Pt(OTf)₂) with a pyridyl-functionalized anthracene ligand (9,10-di(pyridin-4-yl)anthracene) and a dicarboxylate ligand (isophthalic acid). nih.gov The selection of the 90° metal acceptor is crucial for directing the formation of a closed, rectangular metallacycle. However, the inherent properties of the anthracene ligand can introduce structural deviations. In this case, strong π-π stacking interactions and steric hindrance between the two anthracene-based ligands forced the metallacycle into a unique, highly twisted conformation instead of the expected planar rectangle. nih.govnih.gov This demonstrates that while the geometry of the metal center provides the primary blueprint, secondary interactions between the organic linkers can significantly influence the final structure. nih.gov

| Component | Role in Self-Assembly | Example |

| Metal Acceptor | Provides defined coordination angles, directing the overall geometry. | cis-(PEt₃)₂Pt(OTf)₂ (90° Pt(II) acceptor) nih.gov |

| Anthracene-based Ligand | Acts as a rigid, photoactive panel; can introduce steric and stacking effects. | 9,10-di(pyridin-4-yl)anthracene (DPA) nih.gov |

| Ancillary Ligand | Connects metal centers, completing the cyclic structure. | Isophthalic acid (IPA²⁻) nih.gov |

This table outlines the key components and their roles in the coordination-driven self-assembly of an anthracene-based metallacycle.

The spatial arrangement and packing of the anthracene units within a self-assembled metallacycle have a profound impact on its photophysical properties. The formation of ordered aggregates can lead to emergent optical behaviors not observed in the individual monomeric components.

In the case of the highly twisted organoplatinum metallacycle, the intramolecular twist and subsequent aggregation in solution introduced conformational restrictions on the anthracene units. nih.govnih.gov This rigidity limits non-radiative decay pathways, resulting in a significant enhancement of the metallacycle's emission intensity in solution. nih.gov The emission behavior and the nature of the supramolecular structures formed can be further modulated by changing the solvent, indicating that the assembly process is tunable. nih.gov Computational modeling has also suggested that π-π interactions between anthracene linkers in some cage designs can lead to a flattening of the structure, which in turn affects its ability to form a well-defined cavity for host-guest binding. anu.edu.au This interplay between molecular packing and function underscores the importance of controlling the aggregation behavior to fine-tune the optical and chemical properties of these materials. nih.gov

Integration into Metal-Organic Frameworks and Host-Guest Systems

Beyond discrete assemblies, anthracene-2-sulfonate and its derivatives are valuable components for creating extended, porous materials like metal-organic frameworks (MOFs) and other host-guest systems. The functional groups on the anthracene core—the aromatic surface, the sulfonate group, and other potential linkers—provide multiple points for coordination and interaction.

Anthracene-based ligands have been successfully incorporated into MOFs to create materials with high thermal and water stability. rsc.orgresearchgate.net For example, using an anthracene-based linear organic ligand, 4,4′-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA), researchers have synthesized MOFs with europium (Eu-ADBA) and indium (In-ADBA). rsc.orgresearchgate.net These frameworks exhibit classic topologies and possess high stability. rsc.org The integration of the anthracene unit imparts useful photophysical properties, enabling applications in photocatalysis and luminescent sensing. rsc.orgresearchgate.net

The sulfonate group is also a key functional handle for MOF design. MOFs have been synthesized using a sulfonate-based ligand that also contains an anthracene ring. rsc.org The presence of the sulfonate group, along with other functional groups like carboxylates, can create hydrogen-bonding networks within the framework, which is beneficial for applications such as proton conduction. rsc.org Furthermore, anthracene-based Zr-MOFs have been constructed that show an enhanced ability to generate, store, and release singlet oxygen, making them effective for the photodegradation of pollutants. nih.gov The anthracene ligands can store singlet oxygen by forming endoperoxides, which can be released under external triggers. nih.gov

In other host-guest systems, porous materials constructed with triphenylmethylammonium 2-anthracene sulfonate have shown luminescent properties that are dependent on the specific guest molecules included within the pores. jst.go.jp This demonstrates the potential for creating sensory materials where the anthracene sulfonate acts as both a structural component and a signaling unit.

Applications of Sodium Anthracene 2 Sulfonate in Advanced Functional Materials

Fluorescence Probes in Research Systems

Anthracene (B1667546) derivatives, including sodium anthracene-2-sulfonate, are widely utilized as fluorescent probes in both biological and chemical research. ontosight.ai Their anthracene core allows for the absorption and emission of light, making them valuable as research tools for detecting specific molecules or studying processes like protein interactions and enzymatic assays. ontosight.ai The sulfonate group enhances their water solubility, a crucial property for applications in aqueous biological systems. ontosight.ai

A specialized application of these compounds is in the development of chemically excitable probes, designed to detect excited state molecules generated through chemical reactions rather than by light absorption. Derivatives of anthracene-2-sulfonate are particularly effective in this role. For instance, sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) has been synthesized and used as a triplet-state reporter. researchgate.net

In research studies, the thermal decomposition (thermolysis) of tetramethyldioxetane (TMD) is known to produce acetone (B3395972), with one molecule being in an excited triplet state. researchgate.net Triplet states are typically poor emitters of light. However, DBAS can detect this non-luminescent triplet acetone. The triplet acetone transfers its energy to the DBAS, exciting it to a high-level triplet state. The DBAS then undergoes intersystem crossing to its first excited singlet state (S₁), which is an efficient fluorescer, emitting light and thus signaling the presence of the chemically generated triplet acetone. researchgate.net

Energy transfer studies have confirmed the utility of these probes. It was observed that energy transfer occurred from excited species to 9,10-dibromoanthracene-2-sulfonate, but not to the parent anthracene-2-sulfonate, confirming the triplet nature of the emitter being detected. researchgate.net This methodology has been applied to study the kinetic parameters of dioxetane thermolysis in water, demonstrating the value of these water-soluble probes in aqueous environments. researchgate.net

| Probe | Detected Species | Mechanism | Application |

| Sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) | Triplet Acetone | Energy transfer from triplet acetone to DBAS, followed by fluorescence from the DBAS singlet state. | Studying the thermolysis of tetramethyldioxetane in aqueous solution. researchgate.net |

Components in Emissive Multifunctional Materials

This compound and its related structures, particularly anthraquinone (B42736) derivatives, are integral to creating emissive multifunctional materials. These materials possess unique photophysical properties that can be harnessed for applications in fields like organic electronics.

One key characteristic is their ability to form charge-transfer complexes. For example, sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (also known as sodium anthraquinone-2-sulfonate) can form a charge-transfer complex with 9,10-dimethoxyanthracene-2-sulfonate (B1230190). chemicalbook.com These complexes exhibit distinct photophysical behaviors that are valuable for developing new materials for photochemistry and organic electronic devices such as solar cells and light-emitting diodes (LEDs). In these complexes, the anthraquinone derivative often acts as an electron acceptor, a crucial function for enhancing the performance of electronic devices.

The combination of redox activity from the anthraquinone core and water solubility from the sulfonate group makes these compounds useful in broader material science applications. For instance, sodium anthraquinone-2-sulfonate (AQS) has been examined as a redox-active organic compound that can be anchored onto reduced graphene oxide (rGO) to create high-performance supercapacitors. researchgate.net The sulfonate group promotes strong binding to the graphene nanosheets, leading to a 3D interconnected structure with high specific capacitance and stability. researchgate.net

| Compound | Interacting Molecule | Material Type | Potential Application |

| Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | 9,10-dimethoxyanthracene-2-sulfonate | Charge-Transfer Complex | Organic electronics, Photochemistry chemicalbook.com |

| Sodium anthraquinone-2-sulfonate (AQS) | Reduced Graphene Oxide (rGO) | 3D Interconnected Xerogel | High-Performance Supercapacitors researchgate.net |

Integration into Bioplastics Platforms for Optical Applications

A cutting-edge application involves integrating derivatives of this compound into bioplastic platforms to create sustainable and recyclable optical materials. nih.govresearchgate.net This approach addresses limitations of conventional materials used in photonics, such as low efficiency in air and non-recyclability. nih.govchalmers.se

In a significant development, researchers synthesized a new anionic annihilator, sodium-TIPS-anthracene-2-sulfonate (TIPS-AnS), where TIPS stands for triisopropylsilyl. nih.govresearchgate.net This compound was encapsulated within semicrystalline gelatin films along with a sensitizer (B1316253) (like PdTPBP) and a liquid surfactant. nih.gov The resulting bioplastic films demonstrated highly efficient triplet-triplet annihilation photon upconversion (TTA-UC), a process that converts low-energy light into high-energy light. nih.govchalmers.se

Specifically, a bioplastic film made of gelatin, the surfactant Triton X-100, TIPS-AnS, and the sensitizer PdTPBP achieved a record red-to-blue light upconversion (from 633 nm to 478 nm) with a quantum yield of 8.5% in air. nih.govresearchgate.net The high efficiency is attributed to the fluid environment created by the surfactant, which allows for the necessary diffusion of the chromophores, and the gelatin fibers, which act as a barrier to oxygen that would otherwise quench the reaction. nih.govrsc.org

Furthermore, by using a different sensitizer, these bioplastic films could achieve far-red to blue upconversion (700–730 nm to 478 nm), showcasing their potential for broad-spectrum light harvesting. nih.govresearchgate.net A crucial aspect of this work is the development of a downstream recycling process, allowing for the recovery of the chromophores and their reuse in new bioplastic films, paving the way for sustainable photonic materials. nih.govchalmers.se

| Bioplastic System | Annihilator | Sensitizer | Upconversion | Quantum Yield (in air) |

| Gelatin-Triton X-100 Film | Sodium-TIPS-anthracene-2-sulfonate (TIPS-AnS) | PdTPBP | Red to Blue (633 nm → 478 nm) | 8.5% nih.govresearchgate.net |

| Gelatin-Triton X-100 Film | Sodium-TIPS-anthracene-2-sulfonate (TIPS-AnS) | Os(m-peptpy)₂(TFSI)₂ | Far-red to Blue (700-730 nm → 478 nm) | Not specified nih.govresearchgate.net |

Computational Chemistry and Theoretical Modeling of Sodium Anthracene 2 Sulfonate Systems

Computational Approaches to Elucidate Molecular Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method employed to investigate the intricacies of molecular structure and reactivity. For compounds structurally related to sodium anthracene-2-sulfonate, such as anthraquinone-2-sulfonate (AQS), DFT calculations have been instrumental. These studies help in understanding the electronic properties and predicting the reactivity of such molecules.

Research on AQS has utilized DFT to explore the impact of various functional groups on the molecule's redox potential. nih.gov By calculating the change in Gibbs free energy (ΔG), the redox potentials of different AQS derivatives can be predicted, offering a rational approach to designing molecules with specific electronic properties. nih.gov This methodology is directly applicable to this compound to understand how the sulfonate group influences the electronic environment of the anthracene (B1667546) core.

Furthermore, DFT calculations have been successfully used to analyze the triplet state of AQS. researchgate.net These studies reveal that the spin density is primarily localized on the carbonyl groups, which explains the oxidizing nature of the excited triplet state. researchgate.netunito.it Such insights are crucial for understanding the photochemical reactivity of these compounds. For this compound, similar calculations could elucidate the nature of its excited states and predict its behavior in photochemical reactions.

Theoretical investigations have also extended to the interaction of AQS with surfaces. A combination of DFT and molecular dynamics (MD) simulations has been used to study the adsorption of sodium anthraquinone-2-sulfonate on a carbon steel surface. srce.hr These simulations can predict the adsorption energy and geometry, providing a molecular-level picture of how the inhibitor interacts with the metal surface. srce.hr The findings indicate that the molecule adsorbs spontaneously, a process driven by both physical and chemical interactions. srce.hr

Table 1: Computational Methods and Their Applications in Studying Anthracene Sulfonate Systems

| Computational Method | Application | Investigated Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Redox potentials, spin density distribution, electronic transitions | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulation of inhibitor-surface interactions | Adsorption energy, interaction mechanism, surface coverage | srce.hr |

The insights gained from these computational studies on related molecules provide a robust framework for understanding the fundamental chemical and physical properties of this compound.

Modeling of Supramolecular Interactions and Assembly Processes

The planar aromatic structure of the anthracene core in this compound makes it highly susceptible to participating in supramolecular assemblies. These assemblies are governed by a variety of non-covalent interactions, including π–π stacking, hydrogen bonding, and electrostatic interactions. Computational modeling is a powerful tool for investigating the forces that drive these self-assembly processes.

The anthracene moiety itself is a versatile building block for constructing complex molecular architectures such as linear and cyclic structures, as well as cages and capsules. researchgate.net The intrinsic photophysical and chemical properties of anthracene are often modulated by its inclusion in these larger assemblies. researchgate.net

DFT computations have been employed to analyze host-guest interactions in systems containing sulfonate groups. For instance, in studies of sulfonated resorcinarene (B1253557) capsules, DFT calculations have helped to understand the effects of encapsulated guests on the host's conformation and to estimate the strength of the host-guest interactions. researchgate.net The sulfonate groups in these systems play a crucial role in stabilizing guests through hydrogen bonding and other electrostatic interactions. researchgate.net

Molecular dynamics simulations are particularly well-suited for studying the dynamic processes of self-assembly. These simulations can model the behavior of many molecules over time, providing insights into how individual this compound molecules might aggregate in solution to form larger, ordered structures. For example, molecular dynamics has been used to study the formation of resorcinarene capsules in solution and the role of solvent molecules in this process. mdpi.com

The primary intermolecular forces that would be at play in the supramolecular assembly of this compound include:

π–π Stacking: The interaction between the electron-rich aromatic rings of the anthracene cores is a major driving force for aggregation.

Electrostatic Interactions: The negatively charged sulfonate group and the sodium counter-ion will engage in strong electrostatic interactions with each other and with polar solvent molecules.

Hydrogen Bonding: The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, interacting with hydrogen bond donors in the environment. researchgate.net

Table 2: Key Supramolecular Interactions and Relevant Computational Modeling Techniques

| Interaction Type | Description | Relevant Computational Method |

|---|---|---|

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Density Functional Theory (DFT) with dispersion correction, Molecular Dynamics (MD) |

| Electrostatic Interactions | Interactions between charged and polar groups. | Molecular Dynamics (MD), Quantum Theory of Atoms in Molecules (QTAIM) |

| Hydrogen Bonding | A specific type of electrostatic interaction involving a hydrogen atom located between two other atoms. | Density Functional Theory (DFT), Natural Bonding Orbitals (NBO) analysis |

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for Expanding Derivatives

The synthesis of anthracene (B1667546) derivatives is a continually evolving field, with modern methodologies offering pathways to novel structures with tailored properties. beilstein-journals.org While traditional methods like Friedel–Crafts reactions and Elbs reactions have been foundational, recent strategies focus on metal-catalyzed reactions and intramolecular cyclizations to build the anthracene framework. nih.gov

Future research is likely to expand on these themes to create a wider array of functionalized anthracene-2-sulfonate derivatives. Key areas of development include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as palladium(II)-catalyzed tandem transformations could be adapted to introduce a wide variety of substituents onto the anthracene core. nih.gov This allows for precise control over the electronic and steric properties of the final molecule, enabling the synthesis of derivatives for specific applications like organic electronics or biological probes. nih.govrsc.org

Multi-Component Reactions: The development of one-pot, multi-component reactions, as seen in the synthesis of other complex heterocyclic compounds, presents an efficient strategy for generating libraries of novel anthracene sulfonate derivatives. nih.gov This approach minimizes waste and purification steps, accelerating the discovery of compounds with desired functionalities.

Direct C-H Functionalization: Methods that directly activate and functionalize the C-H bonds of the anthracene skeleton are highly sought after. These reactions offer a more atom-economical route to new derivatives compared to traditional methods that require pre-functionalized starting materials. nih.gov

The reaction of anthracene with sulfonating agents like chlorosulfuric acid can yield a mixture of products, including various mono- and di-sulfonated isomers. rsc.org Future synthetic work will aim to achieve higher selectivity for the 2-position and to develop milder, more efficient sulfonation procedures. rsc.orgsemanticscholar.org

Exploration of New Photophysical Phenomena and Applications

The rich photochemistry of anthracene and its derivatives is a cornerstone of their utility. mdpi.com Upon absorption of UV light, anthracene can undergo several processes, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions like dimerization. mdpi.comnih.gov The sulfonate group in sodium anthracene-2-sulfonate enhances water solubility, opening up applications in aqueous environments. uni-regensburg.de

Emerging research is focused on harnessing and manipulating these properties in novel ways:

Reactive Oxygen Species (ROS) Generation: Anthracene derivatives are known photosensitizers, capable of generating reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals upon irradiation. nih.govacs.org Future studies will likely explore the design of new anthracene sulfonate derivatives with enhanced ROS generation capabilities for applications in photodynamic therapy and water purification. The influence of the local environment, such as the presence of halide salts, on ROS production is an active area of investigation. nih.govacs.org

Triplet-Triplet Annihilation (TTA) Upconversion: TTA is a process where two low-energy triplet-state molecules interact to produce one high-energy singlet-state molecule, effectively converting lower-energy light to higher-energy light. researchgate.net Anthracene derivatives are excellent annihilators in TTA systems. Research is moving towards integrating anthracene sulfonates into solid-state TTA-UC bioplastics and other materials for applications in solar energy and non-invasive phototherapies. researchgate.net

Mechanofluorochromism: Some anthracene derivatives exhibit mechanofluorochromism, where their fluorescence properties change in response to mechanical stress such as grinding or pressing. mdpi.com Exploring this phenomenon in sulfonate-containing derivatives could lead to the development of novel sensors for stress and damage detection in materials.

The fundamental photophysical properties of related compounds, such as anthraquinone (B42736) sulfonates, have been studied for decades, providing a basis for understanding their mechanisms in photo-oxidation and as photocatalysts. uni-regensburg.deacs.orgrsc.org This knowledge can be applied to design new photochemical applications for anthracene sulfonate derivatives.

Advancements in Supramolecular Chemistry and Nanomaterials Integration

The planar, aromatic structure of the anthracene core and the ionic nature of the sulfonate group make this compound an ideal building block for supramolecular assemblies and nanomaterials.

Host-Guest Chemistry: Water-soluble macrocycles like p-sulfonatocalix[n]arenes have π-electron-rich cavities and sulfonate groups that can engage in host-guest interactions with molecules like anthracene sulfonates. nankai.edu.cn These interactions can be used to construct functional systems for fluorescent sensing or to control molecular aggregation in solution. nankai.edu.cn

Integration with Graphene and Carbon Nanomaterials: The π-π stacking interactions between the anthracene core and the surface of carbon nanomaterials like graphene or carbon black are a powerful tool for creating hybrid materials. rsc.orgacs.org Research has demonstrated the anchoring of similar redox-active anthraquinone sulfonates onto reduced graphene oxide for high-performance supercapacitors. rsc.org Functionalized polymers with anthracene end-groups have also been used as effective dispersants for carbon black. acs.org Future work will likely explore the use of this compound in similar applications, creating advanced materials for energy storage and conductive composites. rsc.org

Self-Assembled Nanostructures: By modifying the anthracene core with different functional groups, researchers can induce self-assembly into well-defined nanostructures such as nanorods. rsc.org These organized assemblies can exhibit unique collective properties, different from the individual molecules, which are promising for applications in organic electronics.

The table below summarizes key research findings related to the integration of anthracene derivatives with other materials.

| Derivative System | Interacting Material | Driving Interaction | Potential Application |

| Sodium 3,4-dihydroxy anthraquinone-2-sulfonate | Reduced Graphene Oxide | π-π Stacking | Zn-ion Hybrid Capacitors rsc.org |

| Anthracene-functionalized Poly(2-oxazolines) | Carbon Black | π-π Stacking | Dispersants acs.org |

| Functionalized Ethylene-Anthracene | Polyaniline | π–π Stacking | Organic Supercapacitors rsc.org |

| Guest Molecules | p-Sulfonatocalix[n]arenes | Host-Guest Interactions | Fluorescent Sensing nankai.edu.cn |

Potential for Advanced Analytical Methodologies

The distinct spectroscopic properties of the anthracene core make its derivatives, including this compound, highly valuable for developing advanced analytical methods.

Fluorescent Probes: The intrinsic fluorescence of the anthracene moiety is sensitive to its local environment. wikipedia.org This property can be exploited to design fluorescent probes for the detection of specific analytes. For example, anthracene carboxamide derivatives have been functionalized to create probes that can rapidly and sensitively detect mitochondrial hypochlorite (B82951) in living cells. researchgate.net Developing similar probes based on the water-soluble anthracene-2-sulfonate scaffold could enable sensing applications in aqueous biological systems.

Chromatographic Analysis: High-performance liquid chromatography (HPLC), often coupled with fluorescence or UV-visible detection, is a powerful technique for the separation and quantification of aromatic sulfonates. researchgate.netresearchgate.net Future advancements will focus on developing on-line solid-phase extraction (SPE) methods combined with HPLC for the automated, trace-level determination of anthracene sulfonates and related compounds in complex environmental samples like industrial effluents or highly saline brines. researchgate.netresearchgate.net

Capillary Electrophoresis (CE): CE offers a high-precision and sensitive method for separating ionic compounds like naphthalene (B1677914) and anthracene sulfonates. researchgate.net The development of new buffer systems and sample pre-concentration techniques will further enhance the capability of CE for analyzing these compounds in environmental and industrial contexts. nih.gov

The table below outlines various analytical techniques and their applications for aromatic sulfonates.

| Analytical Technique | Detection Method | Application | Key Finding |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detection | Analysis of naphthalene sulfonates in saline brines | Enables simultaneous determination of multiple isomers with high recovery. researchgate.net |

| On-line Ion-Pair Extraction-HPLC | Diode-Array Detection | Trace-level determination of aromatic sulfonates in water | Allows for automated analysis with sub-ppb detection limits. researchgate.net |

| Capillary Zone Electrophoresis (CZE) | UV Detection | Separation of naphthalene sulfonate isomers | Achieves high precision and sensitivity for isomers in water samples. researchgate.net |

| Confocal Laser Scanning Microscopy | Fluorescence Imaging | Detection of mitochondrial hypochlorite in living cells | An anthracene-based probe allows for real-time biological imaging. researchgate.net |

Q & A

Q. What are the standard methods for synthesizing sodium anthracene-2-sulfonate, and how is its purity validated in laboratory settings?

this compound is typically synthesized via sulfonation of anthracene at the 2-position using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. While specific synthesis protocols are not detailed in the provided evidence, purity validation commonly employs high-performance liquid chromatography (HPLC) to confirm the absence of unreacted anthracene or byproducts. UV-Vis spectroscopy can also monitor characteristic absorption bands (e.g., anthracene-derived π-π* transitions) to verify structural integrity .

Q. How can researchers determine the quantum yield of this compound in photodimerization reactions?

Quantum yield (Φ) is measured using actinometry under controlled light exposure. A common method involves irradiating an aqueous solution of this compound with UV light (e.g., 365 nm) and quantifying dimer formation via HPLC or spectrophotometry. Cyclodextrin complexation (e.g., γ-CD) enhances Φ by stabilizing reactive intermediates, as shown in studies where Φ increased from 5% to 50% due to 1:2 host-guest interactions .

Q. What analytical techniques are recommended for characterizing this compound in aqueous solutions?

Key techniques include:

- UV-Vis Spectroscopy : To track anthracene-specific absorbance peaks (e.g., ~250–400 nm) and monitor photochemical changes .

- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly ¹H NMR to resolve sulfonate group positioning .

- Mass Spectrometry (MS) : To validate molecular weight and detect degradation products .

Advanced Research Questions

Q. How does host-guest complexation with cyclodextrins influence the photochemical reactivity of this compound?

Cyclodextrins (β-CD or γ-CD) form 2:2 or 1:2 (host/guest) complexes with this compound, pre-organizing the anthracene moieties for dimerization. This spatial confinement reduces energy barriers, increasing Φ. Methodologically, researchers should optimize CD concentration and stoichiometry via phase-solubility studies and validate complex formation using circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. What experimental strategies can resolve contradictions in reported quantum yields for this compound across studies?

Discrepancies often arise from variations in light source intensity, solvent polarity, or host-guest ratios. To standardize results:

Q. How can this compound be integrated into pH-sensitive textiles for environmental monitoring?

The compound’s sulfonate groups enable pH-dependent spectral shifts. To develop functional textiles:

- Immobilize this compound onto cellulose fibers via covalent bonding (e.g., esterification).

- Validate responsiveness using buffer solutions across pH 2–12 and characterize via reflectance spectroscopy.

- Cross-reference methods from studies on analogous dyes like Remazol Brilliant Blue R (RBBR) .

Q. What safety protocols are critical when handling this compound in photochemical experiments?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and eye protection. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Waste Disposal : Neutralize solutions to pH 7 before disposal, adhering to local regulations .

Q. How can researchers assess the environmental persistence of this compound in aqueous systems?

- Photodegradation Studies : Expose solutions to simulated sunlight and quantify degradation products via LC-MS.

- Microbial Biodegradation : Use OECD 301D tests with activated sludge to measure biological breakdown.

- Adsorption Analysis : Evaluate binding to soil or sediments using batch equilibrium experiments .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.